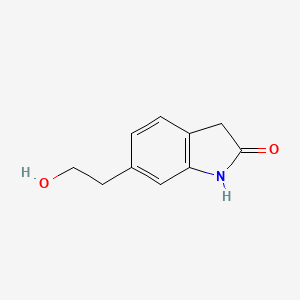

6-(2-Hydroxyethyl)indolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-(2-hydroxyethyl)-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H11NO2/c12-4-3-7-1-2-8-6-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13) |

InChI Key |

YNHDSUDPKQQOBH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=C(C=C2)CCO)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis for 6-(2-Hydroxyethyl)indolin-2-one

A retrosynthetic analysis of this compound reveals several potential disconnection pathways. The most straightforward approach involves disconnecting the C-C bond of the hydroxyethyl (B10761427) substituent at the C-6 position. This leads to a 6-halo-indolin-2-one intermediate and a suitable two-carbon synthon, such as ethylene (B1197577) oxide or a protected 2-haloethanol. This strategy relies on well-established cross-coupling reactions or nucleophilic substitution to form the desired bond.

Alternatively, a disconnection can be made at the C-N bond within the lactam ring, suggesting a synthesis starting from a suitably substituted phenylacetic acid derivative. For instance, a (4-(2-hydroxyethyl)-2-nitrophenyl)acetic acid could be cyclized via reduction of the nitro group followed by intramolecular amidation. This approach builds the heterocyclic ring as a key step. A further disconnection of the phenylacetic acid derivative points back to simpler aromatic precursors. amazonaws.com

Strategic Approaches to Indolin-2-one Scaffold Functionalization

The indolin-2-one core offers multiple sites for chemical modification, including the C-3 methylene (B1212753) group, the N-1 amide nitrogen, and the aryl ring (positions C-4, C-5, C-6, and C-7). ekb.egresearchgate.net The ability to selectively functionalize these positions is crucial for creating diverse molecular libraries for drug discovery.

Functionalization at the C-3 Position of the Indolin-2-one Core

The C-3 position of the indolin-2-one scaffold is particularly reactive due to the adjacent carbonyl group, which makes the C-3 protons acidic. This allows for deprotonation and subsequent reaction with various electrophiles.

Alkylation: Direct C-3 alkylation can be achieved using a base to form an enolate, which then reacts with alkyl halides. More advanced methods utilize transition-metal catalysis, such as borane-catalyzed alkylation with amine-based alkylating agents, which offers a metal-free alternative. acs.orgnih.gov

Aldol (B89426) and Knoevenagel Condensations: The active methylene group at C-3 readily participates in condensation reactions with aldehydes and ketones to form 3-substituted-ylideneindolin-2-ones. These reactions are often base-catalyzed and are fundamental in synthesizing precursors for various kinase inhibitors. nih.govresearchgate.net

Diaryl Substitution: The synthesis of 3,3-diarylindolin-2-ones can be accomplished through Friedel-Crafts-type reactions, where isatin (B1672199) derivatives react with aromatic nucleophiles in the presence of a strong acid like triflic acid. nih.govnih.gov

Functionalization at the N-1 Position of the Indolin-2-one Core

The nitrogen atom of the lactam can be functionalized through various N-H activation methods. This is often desirable to modulate the electronic properties of the ring system or to introduce specific functionalities.

N-Arylation and N-Alkylation: Classical methods involve deprotonation with a base followed by reaction with an aryl or alkyl halide. Modern approaches utilize transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the coupling of a wide range of aryl halides with the indolin-2-one nitrogen. nih.gov Copper and iron catalysts have also been employed for regioselective N-arylation. nih.gov

N-Prenylation: Palladium-catalyzed N-H functionalization has been successfully used to introduce prenyl groups onto the indole (B1671886) nitrogen using alkenes like 2-methyl-2-butene. beilstein-journals.org

Functionalization on the Aryl Portion (e.g., C-6 and C-4 Positions)

Modifying the benzene (B151609) ring of the indolin-2-one scaffold allows for significant structural diversification. Site-selective functionalization, however, can be challenging and often requires the use of directing groups or specific catalytic systems. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The Heck and Suzuki-Miyaura reactions are powerful tools for aryl functionalization. wikipedia.orgwikipedia.org Starting from a bromo- or iodo-substituted indolin-2-one, these reactions enable the formation of C-C bonds with alkenes (Heck) or organoboron compounds (Suzuki), respectively. researchgate.netnih.govorganic-chemistry.orgwikipedia.org The Suzuki coupling, in particular, is widely used due to the stability and low toxicity of boronic acid reagents. nih.govorganic-chemistry.orglibretexts.org

Direct C-H Functionalization: This modern approach avoids the pre-functionalization (e.g., halogenation) of the starting material. By using directing groups, often on the N-1 or C-3 position, specific C-H bonds on the aryl ring can be selectively activated and functionalized. For example, a pivaloyl group at C-3 can direct arylation to the C-4 and C-5 positions, while a directing group on the nitrogen can facilitate functionalization at C-6 or C-7. researchgate.netnih.govacs.orgresearchgate.net

Table 1: Comparison of Aryl Functionalization Methods

| Method | Starting Material | Key Reagents | Position | Advantages |

| Heck Reaction | Halo-indolin-2-one | Alkene, Pd catalyst, Base | C-4, C-5, C-6, C-7 | Forms C-C bonds with alkenes. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Halo-indolin-2-one | Boronic acid, Pd catalyst, Base | C-4, C-5, C-6, C-7 | Wide substrate scope, mild conditions. wikipedia.orgresearchgate.netorganic-chemistry.org |

| Direct C-H Arylation | Indolin-2-one | Aryl halide, Pd catalyst, Directing Group | C-4, C-5, C-6, C-7 | Avoids pre-functionalization. nih.govacs.orgacs.org |

Specific Synthetic Routes for Hydroxyethylindolin-2-one Isomers and Analogs

The synthesis of specific isomers of hydroxyethylindolin-2-one often serves as a case study for the application of the above strategies. The synthesis of the 4-substituted isomer, in particular, has been well-documented as it is a key intermediate for pharmacologically active molecules.

Synthesis of 4-(2-Hydroxyethyl)indolin-2-one (B19303) as a Key Intermediate

The compound 4-(2-Hydroxyethyl)indolin-2-one is a crucial building block for the synthesis of dopamine (B1211576) receptor agonists like Ropinirole. researchgate.netresearchgate.net Its synthesis has been approached through various multi-step sequences.

One common route starts from (2-methyl-3-nitrophenyl)acetic acid. researchgate.net The synthesis proceeds through a Reissert indole synthesis-based sequence. An alternative and convenient synthesis involves the following key steps:

Nitration: Starting with a suitable phenylacetic acid derivative, selective nitration introduces a nitro group, which is a precursor to the lactam nitrogen.

Cyclization: Reductive cyclization of the nitro-substituted phenylacetic acid derivative forms the indolin-2-one core.

Functional Group Introduction: The hydroxyethyl group can be introduced at the C-4 position either before or after the formation of the indolin-2-one ring. One method involves a ferric chloride mediated cyclization of a β-nitrostyrene to form a 3-chlorooxindole, which is a versatile intermediate. researchgate.net

The characterization of 4-(2-Hydroxyethyl)indolin-2-one has been confirmed by various analytical methods, including IR, 1H NMR, 13C NMR, and X-ray crystallography, which revealed a monoclinic crystal system. researchgate.net

Table 2: Key Intermediates in the Synthesis of 4-(2-Hydroxyethyl)indolin-2-one

| Intermediate Compound | Role in Synthesis | Reference |

| (2-Methyl-3-nitrophenyl)acetic acid | Starting material for Reissert-based synthesis | researchgate.net |

| 3-Chlorooxindoles | Key intermediate from β-nitrostyrene cyclization | researchgate.net |

Preparation of Halogenated Hydroxyethylindolin-2-one Derivatives

The introduction of halogen atoms onto the indolin-2-one core can be a key step in the synthesis of various derivatives. Halogenation can be achieved through various methods, often involving electrophilic substitution reactions. For instance, the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), provides a source of electrophilic halogen that can react with the aromatic ring of the indolin-2-one. The position of halogenation is directed by the existing substituents on the ring.

In the context of a this compound, the synthesis might proceed by first constructing the core indolin-2-one structure and then introducing the halogen. Alternatively, a halogenated precursor could be used to build the indolin-2-one ring. The reactivity of hydrogen halides, such as HCl and HBr, is also a factor, with reactivity generally decreasing from HI to HCl. youtube.com

A general approach could involve:

Protection of the hydroxyl group of the 6-(2-hydroxyethyl) side chain to prevent unwanted side reactions.

Halogenation of the protected indolin-2-one using a suitable halogenating agent.

Deprotection of the hydroxyl group to yield the final halogenated this compound derivative.

The choice of solvent and reaction conditions is crucial for controlling the regioselectivity and yield of the halogenation reaction.

Synthetic Procedures for Spirocyclic Indoline (B122111) Derivatives Containing Hydroxyethyl Moieties

Spirocyclic indoline derivatives are a significant class of compounds due to their presence in many biologically active natural products and pharmaceuticals. rsc.orgresearchgate.net The synthesis of these complex structures often involves the dearomatization of an indole ring. nih.govnih.gov

One strategy for constructing spirocyclic indolines with a hydroxyethyl group involves the reaction of a tryptamine-derived isocyanide, which contains the precursor to the hydroxyethyl moiety, with an electrophile. nih.gov This can lead to a dearomative spirocyclization cascade. For example, an iron-catalyzed carbene transfer from an α-diazo ester to a 3-(2-isocyanoethyl)indole can generate a ketenimine intermediate that undergoes spontaneous spirocyclization. nih.gov

Key synthetic strategies for spirocyclic indolenines, which can be precursors to spirocyclic indolines, include:

Interrupted Fischer Indolizations: This method involves the reaction of hydrazines with ketones or aldehydes under acidic conditions, where the reaction is stopped at the indolenine stage before aromatization. nih.govnih.gov

Dearomatization Reactions of Indoles: This is a common approach where the aromaticity of the indole ring is intentionally broken to create the spiro center. nih.gov

Condensation Reactions: These reactions involve the joining of two or more molecules, often with the elimination of a small molecule like water. nih.gov

The synthesis of spiro[indole-quinazoline] derivatives, for example, has been achieved through a one-pot multicomponent reaction involving isatin, dimedone, and guanidinium (B1211019) nitrate, showcasing a green chemistry approach. jsynthchem.com

Exploration of Modern Synthetic Techniques and Catalysis in Indolin-2-one Synthesis

Modern synthetic organic chemistry emphasizes the development of efficient, environmentally friendly, and atom-economical methods.

One-Pot Reactions

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. rsc.org The synthesis of 1,2-disubstituted indoles has been achieved in a one-pot process from 2-ethynylanilines and benzaldehydes through a sequence of condensation, reduction, and cyclization. nih.gov Similarly, multifunctionalized indole-pyrrole hybrids have been synthesized via a one-pot formal [3+2] cycloaddition. rsc.org These approaches streamline the synthesis of complex indole derivatives and could be adapted for the synthesis of this compound. An efficient one-pot synthesis of 2,2-disubstituted indolin-3-ones has also been reported. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. nih.govdurham.ac.uknih.gov This technique has been successfully applied to various indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

Specifically, microwave irradiation has been used to enhance the Leimgruber–Batcho indole synthesis, a method that can be adapted for preparing substituted indoles. durham.ac.uk The synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave heating, resulting in excellent yields. mdpi.com Furthermore, novel 3-hydroxy-2-oxindole derivatives have been efficiently synthesized with high yields under microwave activation. mdpi.com The application of microwave energy can significantly reduce reaction times, for instance, from 16 hours with conventional heating to 1 hour under microwave irradiation for certain indole syntheses. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of quinoline-fused 1,4-benzodiazepines | 62-65% yield | 92-97% yield in 5 minutes | nih.gov |

| Synthesis of 2-methyl-1H-indole-3-carboxylate | 73% yield in 16 hours | 90% yield in 1 hour | mdpi.com |

Green Chemistry Principles in Heterocycle Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com This is particularly relevant in the synthesis of heterocyclic compounds like indolin-2-ones, which are often produced on a large scale for pharmaceutical applications. jsynthchem.com

Key green chemistry approaches in indole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. tandfonline.comnih.gov

Catalysis: Employing catalysts, especially reusable ones, to improve reaction efficiency and reduce waste. jsynthchem.com Magnetic nanoparticles functionalized with catalysts have been used for the synthesis of spiro[indole-quinazoline] derivatives, allowing for easy recovery and reuse of the catalyst. jsynthchem.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis. tandfonline.com

Novel Reagent Applications in Indolin-2-one Derivatization

The derivatization of the indolin-2-one scaffold is crucial for creating a diverse range of compounds with varied biological activities. mdpi.comnih.gov This often involves the use of specific reagents to introduce new functional groups.

Derivatization reagents can be used to modify functional groups for analytical purposes, such as enhancing detection in HPLC. researchgate.net For instance, reagents can be used to add a chromophore to a molecule for improved UV-visible detection. researchgate.net

In the context of synthesis, novel reagents can enable unique transformations. For example, the use of a ferrate complex, Bu4N[Fe(CO)3NO], has been shown to catalyze the transfer of carbenes to isocyanides, leading to the formation of spiroindolenines. nih.gov Other reagents used in derivatization include:

Acylating agents: Reagents like benzoyl chloride and acetic anhydride (B1165640) can be used to acylate amine and hydroxyl groups. researchgate.net

Alkylating agents: These reagents introduce alkyl groups.

Silylating agents: These are used to introduce silyl (B83357) groups, often as protecting groups for hydroxyl functions.

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are used to couple carboxylic acids with amines. thermofisher.com

The choice of derivatizing reagent depends on the specific functional group to be modified and the desired outcome of the reaction.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-chlorosuccinimide (NCS) |

| N-bromosuccinimide (NBS) |

| Tryptamine |

| α-diazo ester |

| 3-(2-isocyanoethyl)indole |

| Ketenimine |

| Isatin |

| Dimedone |

| Guanidinium nitrate |

| 2-ethynylaniline |

| Benzaldehyde |

| 2-methyl-1H-indole-3-carboxylate |

| 3-hydroxy-2-oxindole |

| Bu4N[Fe(CO)3NO] |

| Benzoyl chloride |

| Acetic anhydride |

Reaction Mechanisms and Chemical Reactivity of Indolin 2 Ones

Mechanistic Investigations of Core Indolin-2-one Reactions

The reactivity of the indolin-2-one scaffold can be effectively modulated by the choice of catalytic conditions, enabling a wide range of chemical transformations.

Acid catalysis plays a pivotal role in activating the indolin-2-one system, particularly at the C3-carbonyl group. The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the C3 carbon. nih.gov This activation facilitates nucleophilic attack at this position, leading to the formation of 3-substituted indolin-2-ones.

A classic example is the acid-catalyzed reaction of isatins (indole-2,3-diones) with indoles to form 3,3-di(indolyl)indolin-2-ones. nih.govresearchgate.net The reaction proceeds through the formation of a 3-hydroxy-3-indolyl-2-indolone intermediate, which, upon further protonation and elimination of water, generates a highly electrophilic carbocation at the C3 position. nih.gov This intermediate is then attacked by a second indole (B1671886) molecule to yield the final product. A variety of acid catalysts have been employed for this transformation, highlighting the versatility of this approach. researchgate.netresearchgate.net

Table 1: Selected Acid Catalysts for Reactions at the Indolin-2-one Core

| Catalyst | Reaction Type | Reference |

|---|---|---|

| p-Toluenesulfonic acid | Synthesis of 3,3-di(indolyl)indolin-2-ones | researchgate.net |

| Molecular Iodine | Synthesis of 3,3-di(indolyl)indolin-2-ones | researchgate.net |

| Iron(III) chloride | Synthesis of 3,3-di(indolyl)indolin-2-ones | researchgate.net |

These reactions demonstrate a robust strategy for C-C bond formation at the C3 position, enabling the synthesis of complex molecular architectures.

Base-catalyzed reactions of indolin-2-ones typically involve the deprotonation of either the N-H of the lactam or the α-carbon (C3), depending on the base strength and substrate. The resulting anion is a potent nucleophile that can participate in various transformations.

For instance, in the presence of a base like diethylamine, N-substituted isatins can undergo aldol-type condensation reactions with ketones at the C3 position. rsc.org A plausible mechanism for the base-catalyzed conversion of thioxothiazolidin-indolin-2-ones involves a sequence of condensation, Michael addition, and intramolecular cyclization steps. nih.gov Furthermore, the N-H bond of the indole nucleus can be deprotonated by bases like potassium carbonate (K₂CO₃) to facilitate nucleophilic addition reactions. nih.govresearchgate.net

Table 2: Examples of Base-Catalyzed Reactions on the Indolin-2-one Scaffold

| Base | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Diethylamine | Knoevenagel/Aldol (B89426) Condensation | Formation of 3-arylidene indolin-2-ones | rsc.org |

| Potassium Hydroxide (KOH) | Conversion of thioxothiazolidin-indolin-2-ones | Formation of dispirocyclopentanebisoxindoles | nih.gov |

These base-catalyzed pathways are fundamental for introducing diverse functionalities and constructing spirocyclic systems.

The indolin-2-one scaffold is an excellent platform for constructing fused and bridged ring systems via intramolecular cyclization. These reactions can be triggered by various methods, including reduction, nucleophilic attack, or radical processes, leading to significant increases in molecular complexity.

One approach involves the reduction of a suitably functionalized indolin-2-one derivative, which is then followed by a spontaneous intramolecular cyclization. researchgate.net For example, the reduction of a 3-methylidene derivative with sodium cyanoborohydride can lead to a bridged tetrahydro-methano-benzodiazepine system. researchgate.net Another powerful strategy is the intramolecular nucleophilic cyclization of indoles bearing a pendant nucleophile. nih.gov Halogenation of the indole ring can initiate a cascade reaction where an N- or O-nucleophile attacks the C2 position to form fused indolines. nih.gov

Furthermore, oxidative cyclization provides another route. The treatment of an indole derivative with a nitrogen substituent containing an alkene and a carboxylic acid with reagents like PhI(OAc)₂ can induce an intramolecular aminolactonization to furnish a furoindolin-2-one system. mdpi.com Visible-light-mediated intramolecular radical cyclizations have also been developed as a mild, metal-free method to synthesize highly substituted indolines from N-allyl-2-haloanilines. nih.govrsc.org

Table 3: Selected Intramolecular Cyclization Strategies for Indoline (B122111) Synthesis

| Reaction Type | Key Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Reductive Cyclization | NaBH₃CN | Bridged 1,4-methano-1Н-1,5-benzodiazepine | researchgate.net |

| Halogenation/N-Nucleophilic Cyclization | N-Chlorosuccinimide (NCS) | Fused imidazo[1,2-c]oxazolidinone | nih.gov |

| Oxidative Aminolactonization | PhI(OAc)₂, Pd(OAc)₂ | Furoindolin-2-one | mdpi.com |

Reactivity Profiles at Specific Positions of the Indolin-2-one Scaffold

The functional versatility of indolin-2-ones stems from the distinct reactivity of specific sites within the molecule, primarily the C3 methylene (B1212753) group and the N1 amide proton.

The C3 position (β-carbon to the aromatic ring) is the most reactive site for substitution in the indolin-2-one scaffold. Its position adjacent to both the carbonyl group and the benzene (B151609) ring makes the C3 protons acidic and susceptible to deprotonation, forming an enolate. This enolate is a key intermediate in a multitude of reactions.

Aldol-type condensations with aldehydes and ketones are common, leading to 3-alkylidene or 3-benzylidene indolin-2-ones, which are themselves valuable intermediates and exhibit a range of biological activities. nih.govacs.org The reaction of isatins with ketones, for example, proceeds through an initial aldol addition at the C3 position, followed by dehydration. rsc.org The electrophilic activation of the C3 carbonyl under acidic conditions, as previously discussed, also drives reactivity at this site, allowing for Friedel-Crafts type reactions with electron-rich arenes like indoles. nih.gov This reactivity allows for the creation of C3-quaternary centers, a structural motif of significant interest. nih.gov

The nitrogen atom of the lactam in the indolin-2-one ring is nucleophilic and can undergo a variety of functionalization reactions. Deprotonation with a suitable base generates an amide anion, which can be alkylated or acylated.

N-alkylation is a common strategy to introduce diversity and modulate the properties of indolin-2-one derivatives. organic-chemistry.org For example, N-allyl isatin (B1672199) is a key starting material for synthesizing more complex heterocyclic systems. nih.govnih.gov The N-functionalization of the parent indole ring with electrophiles like vinylene carbonate can be achieved using a base catalyst, demonstrating a regioselective N-H addition. nih.gov This reactivity at the nitrogen position is crucial, as the nature of the N-substituent can significantly influence the biological activity of the resulting molecules. nih.gov

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Modeling and Simulations

Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecular systems. For indolin-2-one derivatives, these computational approaches offer a detailed understanding of their behavior.

Theoretical Calculations of Electronic Properties (HOMO, LUMO, Energy Gap)

The electronic properties of a molecule are fundamental to its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Indolin-2-one Derivatives (Hypothetical Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indolin-2-one (unsubstituted) | -6.2 | -1.5 | 4.7 |

| 6-Nitroindolin-2-one | -6.8 | -2.5 | 4.3 |

| 6-Aminoindolin-2-one | -5.8 | -1.2 | 4.6 |

| 6-(2-Hydroxyethyl)indolin-2-one | -6.1 | -1.4 | 4.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trends based on substituent effects.

Prediction and Analysis of Vibrational and Electronic Spectra

Theoretical calculations are instrumental in predicting and interpreting vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. DFT methods can be used to calculate the vibrational frequencies and intensities of a molecule, which aids in the assignment of experimental spectral bands. researchgate.net For complex molecules, this theoretical support is crucial for a detailed understanding of the different vibrational modes.

Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov These calculations can help rationalize the observed absorption maxima and understand the nature of the electronic transitions, such as n→π* or π→π* transitions, which are common in heterocyclic systems like indolin-2-ones. While specific spectral predictions for this compound are not detailed in the reviewed literature, the computational protocols are well-established for related structures.

Theoretical Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a vital role in the design and screening of molecules with significant NLO properties. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations can be used to predict the components of the hyperpolarizability tensor. nih.gov

For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In a study on a dithienylethene-indolinooxazolidine hybrid, TD-DFT calculations were employed to rationalize the NLO responses of different isomeric forms. nih.gov The indolin-2-one core can act as a part of a larger conjugated system, and the introduction of substituents like the 2-hydroxyethyl group can modulate its NLO properties.

Two-Photon Absorption (TPA) Cross-Section Calculations

Two-photon absorption (TPA) is a non-linear optical process with applications in 3D microfabrication, data storage, and biological imaging. The TPA cross-section (σ₂) is a measure of the efficiency of this process. Theoretical calculations can provide valuable insights into the TPA properties of molecules and guide the design of new materials with enhanced TPA. diva-portal.orgcolab.ws

Recent studies on oxindole-based molecular motors have demonstrated that creating a push-pull system by introducing electron-donating and electron-withdrawing groups can significantly enhance the TPA cross-section. diva-portal.orgcolab.ws For this compound, while it does not possess a strong intrinsic push-pull character, its TPA properties could be theoretically investigated. Computational methods like TD-DFT can be used to calculate the TPA transition probabilities and predict the TPA spectrum.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways. For instance, DFT calculations have been used to study the mechanism of formation of indolin-2-one derivatives. In one study, the synthesis of a key intermediate, 3-(2-(4-(2-oxochroman-3-yl) thiazol-2-yl) hydrazono) indolin-2-one, was proposed to proceed through cyclization and dehydration, with the stability of intermediates and transition states analyzed computationally. mdpi.comnih.gov

Furthermore, computational studies on the hydrogenation of N-substituted indoles to indolines catalyzed by triarylboranes have been performed at the M06-2X/Def2-TZVP//M06-2X/Def2-SVP level of theory. acs.org These calculations helped to elucidate the reaction mechanism, including the heterolytic cleavage of H₂ and subsequent hydride migration. acs.org Such computational approaches could be applied to understand the synthesis and potential reactions of this compound, providing insights that are difficult to obtain through experimental means alone.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as an indolin-2-one derivative, might interact with a biological target, typically a protein.

Numerous studies have reported the molecular docking of indolin-2-one derivatives into the active sites of various enzymes. For example, derivatives of indolin-2-one have been docked into the binding pocket of p21-activated kinase 4 (PAK4), revealing key interactions that contribute to their inhibitory activity. nih.gov In another study, indolinone-based compounds were docked into the active site of acetylcholinesterase (AChE), showing interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov Similarly, thiazolo-indolin-2-one derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR) through molecular modeling. nih.gov

For this compound, molecular docking could be employed to screen for potential biological targets and to rationalize its activity if it is found to be biologically active. The docking simulations would reveal potential hydrogen bonding, hydrophobic, and other interactions between the compound and the amino acid residues of the protein's binding site.

Table 2: Examples of Protein Targets for Indolin-2-one Derivatives in Molecular Docking Studies

| Protein Target | PDB ID | Therapeutic Area | Reference |

| p21-activated kinase 4 (PAK4) | - | Cancer | nih.gov |

| Acetylcholinesterase (AChE) | - | Alzheimer's Disease | nih.gov |

| Cyclooxygenase-2 (COX-2) | 3NT1, 5F19 | Inflammation | mdpi.com |

| Dihydrofolate reductase (DHFR) | - | Antimicrobial | nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 3VID | Cancer | nih.gov |

Note: The PDB IDs are provided where available in the source material.

Ligand-Protein Interaction Analysis for Indolin-2-one Derivatives

Understanding how indolin-2-one derivatives bind to their protein targets is fundamental to designing more potent and selective inhibitors. Computational docking studies are frequently employed to predict the binding modes and affinities of these ligands within the active sites of various proteins.

For instance, studies on 3-substituted indolin-2-ones have revealed that these compounds can act as tyrosine kinase inhibitors by binding to the ATP binding pocket of receptor tyrosine kinases (RTKs). acs.org The nature of the substituent at the C-3 position significantly influences the selectivity towards different RTKs. For example, derivatives with a five-membered heteroaryl ring at this position show high specificity for the VEGF (Flk-1) receptor, while those with bulky phenyl groups are more selective for EGF and Her-2 receptors. acs.org

Molecular docking simulations of indolin-2-one derivatives targeting Aurora B kinase have identified key interactions crucial for binding. The –NH group of the indolinone moiety commonly forms a hydrogen bond with the amino acid residue Glu171, and the C=O group often interacts with Ala173. researchgate.net These interactions are considered vital for the potency of the inhibitors. researchgate.net

In the context of dopamine (B1211576) D4 receptor ligands, synthesized indolin-2-one derivatives with piperazinylbutyl side chains have shown selectivity for D2-like receptors. nih.gov One particular derivative, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one, demonstrated high affinity and selectivity for the D4 receptor, with a Ki value of 0.5 nM. nih.gov

Furthermore, in the development of novel anticancer agents, molecular docking of indole-acrylamide derivatives into the colchicine-binding site of tubulin has shown that these compounds can form stabilizing hydrogen bonds with residues such as βAsn258 and βCys241. nih.gov

Characterization of Receptor Binding Sites

The detailed characterization of receptor binding sites is crucial for understanding the specificity of indolin-2-one derivatives and for designing new molecules with improved affinity.

Studies targeting Aurora B kinase have highlighted the importance of specific amino acid residues within the active site. Docking analyses revealed that hesperadin, a reference compound, forms hydrogen bonds with key residues. researchgate.net The indolin-2-one derivatives studied also consistently interacted with Glu171 and Ala173, indicating these are critical residues for potent inhibition. researchgate.net

In the case of receptor tyrosine kinases, the ATP binding pocket is the primary target for many indolin-2-one inhibitors. acs.org The specificity of these inhibitors is determined by the unique features of the binding pocket across different kinases. For example, VEGFR-2 inhibitors are often designed to interact with the DFG (Asp-Phe-Gly) domain in its "DFG-in" conformation. nih.gov The design of these inhibitors often incorporates a central aromatic linker, a hydrogen bond acceptor/donor (HBA/HBD) functionality to target the DFG domain, and various hydrophobic groups to occupy the allosteric hydrophobic pocket. nih.gov

For indolin-2-one derivatives acting as DNA gyrase inhibitors, virtual screening and NMR spectroscopy have been used to identify their binding to the 24kDa N-terminal fragment of DNA gyrase B. nih.gov This information is then used to guide the in silico optimization of the lead compounds. nih.gov

The binding of indolin-2-one derivatives to non-enzyme targets has also been investigated. For example, certain arylidene indolin-2-ones have been shown to interact with DNA, with binding constants determined through fluorescence quenching studies. nih.gov The same study also demonstrated significantly stronger binding to bovine serum albumin (BSA). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Correlation of Molecular Descriptors with Biological Activity

QSAR studies involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be topological, electronic, steric, or hydrophobic in nature. nih.gov

In a study of indole-2-one derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors, topochemical indices such as the Wiener's topochemical index, molecular connectivity topochemical index, and eccentric connectivity topochemical index were computed for a dataset of 67 analogues. nih.gov These indices were then used to develop models that could predict the CDK2 inhibitory activity. nih.gov

For a series of indolin-2-one derivatives designed as tropomyosin receptor kinase (TRK) inhibitors, a 3D-QSAR study was conducted. tandfonline.com This approach uses 3D fields to represent the steric and electrostatic properties of the molecules, allowing for a more detailed understanding of the structure-activity relationship. tandfonline.com

The development of QSAR models often involves a large number of molecular descriptors, which can lead to redundancy and instability in the models. nih.gov Therefore, feature selection methods are often employed to identify the most relevant descriptors that correlate with the biological activity.

Predictive Modeling for New Indolin-2-one Analogs

Once a robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested analogs. This predictive capability is a powerful tool in lead optimization, as it allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity.

For example, a 3D-QSAR study on indolin-2-one derivatives as TRK inhibitors led to the design of 11 new molecules with predicted biological activity superior to the most active molecule in the initial series. tandfonline.com These newly designed molecules were then further evaluated using other in silico methods like molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. tandfonline.com

Similarly, QSAR models based on topochemical indices for CDK2 inhibitory activity of indole-2-ones achieved a prediction accuracy of up to 90%. nih.gov Such models can be used to assign a predicted biological activity to new analogues, which can then be compared with their reported inhibitory activity to validate the model. nih.gov

In Silico Approaches for Bioactivity Prediction and Lead Optimization

A wide range of in silico approaches are employed to predict the bioactivity of new compounds and to optimize lead structures. These methods go beyond QSAR and docking to include pharmacophore modeling, fragment-based drug design, and ADMET prediction.

Fragment-based drug design has been successfully applied to discover indolin-2-one analogues as potent DNA gyrase inhibitors. nih.gov This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create more potent lead compounds. nih.gov

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. For VEGFR-2 inhibitors, key pharmacophoric features include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic groups arranged in a specific spatial orientation. nih.gov This information can be used to design new molecules that fit the pharmacophore model.

In silico ADMET prediction is a crucial step in lead optimization, as it helps to identify potential liabilities early in the drug discovery process. nih.gov Various computational models are available to predict properties such as solubility, permeability, metabolic stability, and potential toxicity. researchgate.net For instance, the SwissADME web tool can be used to calculate physicochemical parameters and pharmacokinetic properties of new compounds. nih.gov

The integration of multiple in silico techniques, such as ligand-based design, molecular docking, and ADMET prediction, provides a comprehensive approach to the design and optimization of new indolin-2-one analogs with desired biological activities and drug-like properties. nih.govtandfonline.com

Exploration of Biological Mechanisms and Pharmacological Relevance of Indolin 2 Ones

Enzyme Inhibition Studies

Indolin-2-one derivatives have demonstrated the ability to inhibit a variety of enzymes, playing a crucial role in the regulation of cellular processes. This inhibitory action is a key aspect of their therapeutic potential.

The indolin-2-one moiety is a well-established pharmacophore for the development of kinase inhibitors. scbt.com Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. thermofisher.com Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research.

Numerous indolin-2-one derivatives have been synthesized and evaluated as potent kinase inhibitors. mdpi.com For instance, a series of pyrrole-indolin-2-ones were found to selectively inhibit Aurora kinases, which are critical for cell cycle regulation. nih.gov Specifically, substitutions at various positions on the indolin-2-one ring system have been shown to significantly influence the inhibitory profile and selectivity against different kinases. nih.govwhiterose.ac.uk

One notable example is the development of (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)indolin-2-one, which was identified as a potent inhibitor of Aurora B kinase. whiterose.ac.uk Further structural optimization of this lead compound led to derivatives with enhanced potency and selectivity. whiterose.ac.uk Another study highlighted a series of indolinone-based derivatives that exhibited inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase-2 (CDK-2). mdpi.com

While direct kinase inhibition data for 6-(2-Hydroxyethyl)indolin-2-one is not available in the reviewed literature, the extensive research on analogous compounds suggests that this molecule could also possess kinase inhibitory properties. The nature and position of the 2-hydroxyethyl group at the C6 position would likely influence its binding affinity and selectivity for various kinase active sites.

Table 1: Examples of Indolin-2-one Derivatives and their Kinase Inhibition

| Compound | Target Kinase(s) | IC50 Values | Reference |

| (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4-hydroxyphenyl)indolin-2-one | Aurora B | Ki = 19.95 nM | whiterose.ac.uk |

| Compound 9 (an indolinone-based derivative) | VEGFR-2, CDK-2 | 56.74 nM, 9.39 nM | mdpi.com |

| Compound 33 (a pyrrole-indolin-2-one) | Aurora A, Aurora B | 12 nM, 156 nM | nih.gov |

| Compound 47 (a pyrrole-indolin-2-one) | Aurora A, Aurora B | >10 µM, 2.19 µM | nih.gov |

This table is illustrative and based on data for various indolin-2-one derivatives, not this compound specifically.

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox balance and protecting against oxidative stress. nih.gov Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), triggering cellular signaling pathways that can culminate in cell death. nih.gov Several indolin-2-one derivatives have been identified as potent inhibitors of TrxR. nih.govnih.gov

These compounds typically possess an electrophilic Michael acceptor moiety, which is thought to react with the selenocysteine (B57510) residue in the active site of TrxR, leading to irreversible inhibition. nih.gov This inhibition of TrxR disrupts the cellular redox state, leading to the oxidation of thioredoxin (Trx). nih.gov Oxidized Trx is unable to regulate its downstream targets, leading to a cascade of cellular events.

Although specific studies on the TrxR inhibitory activity of this compound are not available, the established reactivity of the indolin-2-one core suggests that it could potentially interact with this enzyme. The electronic properties conferred by the 2-hydroxyethyl substituent would be a determining factor in its potential as a TrxR inhibitor.

The inhibition of carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase is a therapeutic strategy for managing type 2 diabetes. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia.

Research has shown that certain indolin-2-one derivatives can act as inhibitors of these enzymes. For example, a series of 3,3-di(indolyl)indolin-2-ones demonstrated significant inhibitory activity against α-glucosidase, with some compounds showing higher potency than the standard drug acarbose. nih.gov The study also noted that these compounds had lower α-amylase inhibitory activity, which could be advantageous in reducing certain gastrointestinal side effects associated with non-selective inhibition. nih.gov

There is currently no published data on the inhibitory effects of this compound on α-amylase or α-glucosidase. However, the findings with other substituted indolin-2-ones suggest that this class of compounds warrants investigation for its potential in modulating carbohydrate metabolism.

Table 2: α-Glucosidase and α-Amylase Inhibition by an Indolin-2-one Derivative

| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | Reference |

| Compound 1i (a 3,3-di(indolyl)indolin-2-one) | 67 ± 13 | 51 ± 4 | nih.gov |

| Acarbose (standard drug) | 19 ± 5 | 90 ± 2 | nih.gov |

This table presents data for a specific 3,3-di(indolyl)indolin-2-one derivative and is for illustrative purposes.

Cellular Pathway Modulation

Beyond direct enzyme inhibition, indolin-2-one derivatives can modulate various cellular signaling pathways, leading to a range of biological responses.

As mentioned in the context of TrxR inhibition, indolin-2-one derivatives can induce oxidative stress within cells. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. excli.de While prolonged and high levels of oxidative stress can be damaging, controlled induction of oxidative stress can be a therapeutic strategy, particularly in cancer therapy, to selectively kill cancer cells which often have a compromised redox balance.

The inhibition of TrxR by certain indolin-2-ones leads to an accumulation of ROS. nih.gov This increase in ROS can activate downstream signaling pathways that promote apoptosis (programmed cell death). nih.gov For instance, the activation of Apoptosis Signal-regulating Kinase 1 (ASK1) is a known consequence of TrxR inhibition and subsequent thioredoxin oxidation. nih.gov

While no direct evidence exists for this compound inducing oxidative stress, its structural similarity to known TrxR-inhibiting indolin-2-ones suggests a potential for such activity. Further investigation would be required to confirm this and to understand the specific downstream effects.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The activation of these pathways can be triggered by various stimuli, including oxidative stress. nih.govnih.gov

Research has demonstrated that the induction of oxidative stress by indolin-2-one derivatives through TrxR inhibition can lead to the activation of specific MAPK pathways, such as the p38 and JNK (c-Jun N-terminal kinase) pathways. nih.govnih.gov The activation of these stress-activated pathways is a key event that links the initial enzyme inhibition to the eventual execution of apoptosis. nih.gov The activation of MAPK signaling in response to hydrogen peroxide-induced oxidative stress has been well-documented. nih.gov

Given the potential of the indolin-2-one scaffold to induce oxidative stress, it is plausible that derivatives like this compound could also modulate MAPK signaling. However, without direct experimental evidence, this remains a hypothesis based on the known activities of the broader compound class.

Influence on Cell Cycle Progression

Indolin-2-one derivatives have been identified as potent modulators of the cell cycle, a critical process for cell growth and proliferation. Their primary mechanism in this regard involves the disruption of microtubule function, which is essential for the formation of the mitotic spindle during cell division. This interference leads to an arrest of the cell cycle, predominantly in the G2/M phase. researchgate.netnih.gov

The antiproliferative activity of these compounds is often correlated with their ability to induce this cell cycle arrest. For instance, studies on various cancer cell lines have demonstrated that treatment with certain indolin-2-one derivatives leads to a significant increase in the population of cells in the G2/M phase, as well as in the sub-G1 phase, which is indicative of apoptosis or programmed cell death. researchgate.net The cytotoxic effects of compounds like 3-(nitromethylene)indolin-2-one analogues against lung cancer cells and the antiproliferative action of arylidene indolin-2-ones (AINDs) against breast cancer cell lines further underscore this mechanism. nih.govnih.gov The interaction of these compounds with the cell's machinery disrupts the normal progression of mitosis, ultimately inhibiting the proliferation of cancer cells. nih.gov

For example, the antiproliferative impact of specific AINDs against various cell lines revealed that their effectiveness is highly dependent on their specific chemical structure. nih.govrsc.org

Table 1: Antiproliferative Activity of Selected Arylidene Indolin-2-one Derivatives

| Compound | Target Cell Line | IC50 (µM) | Selectivity Index |

| 4d (m-aminobenzylidene motif) | MCF-7 (Breast Cancer) | 18.42 ± 0.45 | Good |

| 4g (2-pyridyl motif) | MCF-7 (Breast Cancer) | - | Good |

| Data sourced from studies on the antiproliferative potential of selected indolin-2-one molecules. rsc.org |

Microtubule Destabilization Mechanisms

Microtubules are dynamic polymers essential for cell structure, transport, and division. nih.gov Their dynamic instability allows them to grow and shorten, a process critical for their function. nih.gov Microtubule-targeting agents (MTAs) disrupt this dynamic, leading to cell cycle arrest and apoptosis, making them effective anticancer agents. nih.gov These agents are broadly classified as microtubule-stabilizing agents or microtubule-destabilizing agents (MDAs). nih.govmdpi.com

Indolin-2-one derivatives primarily function as MDAs. nih.gov They exert their effect by binding to tubulin, the protein subunit of microtubules, and inhibiting its polymerization. nih.gov This action is often targeted at the colchicine-binding site on the β-tubulin subunit. nih.gov By occupying this site, the indolin-2-one compounds prevent the tubulin dimers from assembling into microtubules, leading to a net depolymerization and disruption of the microtubule network. nih.govnih.gov

Several studies have highlighted the potent microtubule-destabilizing activity of indole-based compounds.

Indololatonduine derivatives have shown microtubule-destabilizing activities even more potent than the well-known MDA, colchicine. nih.gov

Indirubin has been shown to disrupt microtubule dynamics, leading to misaligned chromosomes on the metaphase plate in HeLa cells. nih.gov

A bis(indolyl)-hydrazide-hydrazone derivative (NMK-BH2) was identified as a new anti-microtubule drug with potent and selective efficacy against HeLa cells. nih.gov

This mechanism is distinct from stabilizing agents like taxanes, which enhance polymerization and prevent disassembly. nih.gov The disruption of microtubule dynamics by indolin-2-one based MDAs halts the cell cycle in mitosis, ultimately triggering cell death, which is a cornerstone of their therapeutic potential in oncology. mdpi.com

Receptor Agonism Studies (e.g., Dopamine (B1211576) D2 Receptor Agonism)

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are crucial G protein-coupled receptors involved in various neurological processes. wikipedia.org Compounds that activate these receptors are known as dopamine agonists. wikipedia.org The indolin-2-one scaffold has been utilized to develop potent and selective ligands for these receptors.

Research has focused on synthesizing indolin-2-one derivatives that can act as agonists, particularly at the D2 and D4 dopamine receptors. ingentaconnect.comnih.govnih.gov These studies often involve modifying the core indolin-2-one structure, for example, by attaching piperazinylbutyl side chains to the amide nitrogen. ingentaconnect.comnih.gov The affinity and selectivity of these compounds are then evaluated through in vitro receptor binding assays, which measure their ability to displace specific radioligands from the receptors. ingentaconnect.com

Key findings from these studies include:

A series of indolin-2-one derivatives showed clear affinity for the D4.2 receptor subtype, with weaker affinity for the D2 and D3 subtypes. ingentaconnect.com

The compound 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one was identified as a particularly potent D4 receptor ligand, exhibiting a high degree of selectivity over the D2 and D3 receptors. ingentaconnect.comnih.gov

Another class of compounds, 6-alkoxyisoindolin-1-ones , have been developed as potential antipsychotics, demonstrating a pharmacological profile that includes partial agonism at the D2 receptor. nih.gov

The structural modifications, such as the substituents on the benzyl (B1604629) side chain, significantly influence the affinity and selectivity of these compounds for the different dopamine receptor subtypes. ingentaconnect.com This structure-activity relationship is crucial for designing ligands that can selectively target specific receptors, potentially leading to more effective therapeutics with fewer side effects for neurological and psychiatric disorders. mdpi.com

Table 2: Dopamine Receptor Binding Affinity of Selected Indolin-2-one Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity over D2 | Selectivity over D3 |

| 4c (1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one) | D4 | 0.5 | 3,630-fold | 2,450-fold |

| 4a | D4 | 4.2 | - | - |

| 4b | D4 | 8.1 | - | - |

| 4d | D4 | 5.5 | - | - |

| 4e | D4 | 12.0 | - | - |

| Data from in vitro receptor binding assays measuring the displacement of [3H]spiperone. ingentaconnect.com |

Anticonvulsant Mechanisms of Action through Monoamine Modulation

The mechanisms of action for antiepileptic drugs (AEDs) are diverse, generally involving the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation. epilepsysociety.org.ukmedscape.com A key mechanism for some AEDs is the modulation of monoamine neurotransmitters, such as serotonin (B10506) and norepinephrine (B1679862).

Certain derivatives of indolin-2-one have demonstrated anticonvulsant activity that appears to be mediated through the modulation of these monoaminergic systems. nih.gov In preclinical studies, specific 3-phenyliminoindolin-2-one derivatives have been shown to possess significant anticonvulsant effects against seizures induced by agents like pentylenetetrazole (PTZ). nih.gov

The investigation into the mechanism of these compounds revealed that their efficacy is linked to their influence on brain neurochemistry. For example, compound 3r , a 3-phenyliminoindolin-2-one derivative, was found to significantly increase the levels of serotonin (5-HT) and norepinephrine (NE), as well as the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), in the brains of mice. nih.gov This suggests that the anticonvulsant and antidepressant-like effects of this compound are mediated, at least in part, by its ability to enhance the availability of these key monoamine neurotransmitters in the central nervous system. nih.gov This modulation of serotonergic and noradrenergic pathways represents a distinct mechanism of action compared to classical AEDs that primarily target sodium channels or GABAergic systems. medscape.comnih.gov

Antimicrobial Activity Mechanisms

Indolin-2-one derivatives have emerged as a promising class of antimicrobial agents with novel mechanisms of action, capable of combating drug-resistant bacteria. nih.gov Their modes of action are varied and target different essential bacterial processes.

A prominent mechanism has been identified in indolin-2-one nitroimidazole hybrids. These compounds exhibit a dual mode of action against pathogenic bacteria like Staphylococcus aureus. acs.orgacs.org

Direct Enzyme Inhibition : They directly inhibit topoisomerase IV , an essential enzyme for DNA replication and decatenation. This activity is comparable to that of known inhibitors like ciprofloxacin. acs.orgacs.org

Reductive Bioactivation : The nitroimidazole moiety undergoes in vivo reduction, a process facilitated by the indolin-2-one substituent, which increases the compound's redox potential. acs.org This reduction generates reactive radical species that cause damage to bacterial DNA and proteins. acs.orgacs.org

This dual mechanism is advantageous as it may impair the development of bacterial resistance. acs.org

Other proposed antimicrobial mechanisms for different indolin-2-one derivatives include:

DHFR Inhibition : Some derivatives exhibit inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids. nih.govnih.gov

DNA Intercalation : Certain indolin-2-ones containing an arylidene motif have been shown to interact with DNA, with evidence suggesting they competitively bind to DNA, likely through intercalation between base pairs. nih.govrsc.org

Quorum Sensing Inhibition : Thiazolo-indolin-2-one derivatives have been found to inhibit the fsr quorum sensing system, which bacteria use to coordinate group behaviors, including virulence. nih.gov

Table 3: Antimicrobial Activity of Indolin-2-one Nitroimidazole Hybrid (Compound XI)

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.0625 - 4 |

| Bacillus subtilis | Gram-positive | 0.0625 - 4 |

| Enterococcus faecalis | Gram-positive | 0.0625 - 4 |

| Escherichia coli | Gram-negative | 0.0625 - 4 |

| Pseudomonas aeruginosa | Gram-negative | 0.0625 - 4 |

| Data from a study by Zhou et al. on a chemical class of hybrids of indolin-2-one and nitroimidazole. nih.gov |

CFTR Potentiation Mechanisms

Cystic Fibrosis (CF) is a genetic disease caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. nih.govmdpi.com The CFTR protein is an ATP-gated anion channel, and its dysfunction leads to defects in ion and fluid transport across epithelial surfaces. mdpi.comnih.gov CFTR modulators, specifically potentiators, are drugs designed to restore the function of mutant CFTR channels located at the cell surface. nih.govcff.org

Potentiators work by interacting directly with the CFTR protein to increase its channel-open probability (Pₒ), thereby enhancing the flow of chloride ions. mdpi.com This mechanism essentially holds the "gate" of the CFTR channel open for longer periods. cff.org The indolin-2-one scaffold has been explored for developing such potentiators.

The mechanism of well-studied potentiators like ivacaftor (B1684365) (VX-770) provides a model for how these compounds function. They are believed to bind to the CFTR protein in a state-dependent manner, showing a higher affinity for the open state of the channel. nih.gov This binding is thought to be allosteric, meaning it occurs at a site distinct from the ATP-binding sites. nih.gov This allosteric modulation stabilizes the open conformation of the channel, independent of the critical steps of nucleotide-binding domain (NBD) dimerization and ATP hydrolysis that normally control gating. nih.gov

While some potentiators (Type 1, like ivacaftor) are highly effective on their own, others (Type 2, or co-potentiators) show limited individual activity but can significantly boost the effect of Type 1 potentiators when used in combination. mdpi.com Investigational potentiators like CP-628006 have been shown to potentiate CFTR function by increasing the frequency and duration of channel openings, similar to ivacaftor. nih.gov The development of new chemical scaffolds, including those based on indolin-2-one, for CFTR potentiation aims to identify molecules that can restore function to a wider range of CF-causing mutations. mdpi.comnih.gov

Structure Activity Relationship Sar and Structural Elucidation Research

Correlating Structural Modifications with Biological Activity

The biological profile of indolin-2-one derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic ring system. The following subsections explore the impact of these modifications on the resulting pharmacological effects.

Research into novel indolin-2-one derivatives has shown that introducing piperazinylbutyl side chains to the amide nitrogen can yield compounds with high affinity for dopamine (B1211576) receptors. nih.gov For instance, a series of five derivatives were synthesized where the N-1 position was functionalized with a piperazinylbutyl group, which was further substituted. nih.gov Among these, the compound 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one demonstrated remarkable affinity and selectivity for the D4 receptor, with a Ki value of 0.5 nM. nih.gov This highlights the crucial role of the N-substituent in directing the molecule's interaction with specific biological targets.

In another study focused on developing antitumor agents, modifications at the N-1 position were explored to enhance hydrophilicity and, consequently, biological activity. nih.gov By introducing a pyrrole-4′-formamide moiety at the C-3 position, researchers investigated the effect of adding different N-substituents to this attached pyrrole ring. nih.gov The introduction of an N-(2-(ethylamino)ethyl)amides group at this distal position, rather than directly on the indolin-2-one nitrogen, was found to be favorable. This substitution is thought to improve solubility through the formation of hydrogen bonds with water, which in turn enhances antitumor activity. nih.gov

Table 1: Impact of N-Substituents on the Biological Activity of Indolin-2-one Derivatives

| N-1 Substituent/Side Chain Modification | Target/Activity | Key Findings |

|---|---|---|

| Piperazinylbutyl side chains | Dopamine D4 Receptor | Introduction of a 4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl group resulted in high affinity and selectivity (Ki = 0.5 nM). nih.gov |

The C-3 position is the most extensively studied site for modification on the indolin-2-one scaffold. The introduction of various substituted methylene (B1212753) or benzylidene groups at this position has led to the discovery of potent inhibitors for a range of biological targets, particularly protein kinases.

Structure-activity analysis has revealed that the nature of the substituent at the C-3 position dictates the selectivity of these compounds for different receptor tyrosine kinases (RTKs). acs.org

3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity against the Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) RTK. acs.org

3-(Substituted benzylidenyl)indolin-2-ones that have bulky groups on the phenyl ring exhibit high selectivity towards the Epidermal Growth Factor (EGF) and Her-2 RTKs. acs.org

Compounds with an extended side chain at the C-3 position can achieve high potency and selectivity against both Platelet-Derived Growth Factor (PDGF) and VEGF RTKs. acs.org

In the context of anti-inflammatory agents, a study of nineteen 3-substituted-indolin-2-one derivatives found that 3-(3-hydroxyphenyl)-indolin-2-one had the most potent activity. nih.govmdpi.comnih.gov It effectively inhibited nitric oxide production and suppressed the expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.govnih.gov This indicates that the presence and position of a hydroxyl group on the C-3 aryl substituent are critical for anti-inflammatory effects.

Further research into antitumor agents has demonstrated the importance of specific moieties attached to the C-3 position. The presence of a chlorine atom on a pyrrole ring substituted at C-3 was found to be crucial for reducing cardiotoxicity while maintaining good antitumor activity. nih.gov Specifically, the presence of a 2-(ethyl-amino)ethylcarbamoyl group as a substituent on the C-4′ position of the pyrrole ring significantly enhanced antitumor activities, leading to IC50 values as low as 0.32 µM against non-small cell lung cancer (A549) cells. nih.gov

Table 2: Influence of C-3 and Aryl Substituents on the Biological Activity of Indolin-2-one Derivatives

| C-3 Substituent Type | Aryl/Heteroaryl Modification | Target/Activity |

|---|---|---|

| (Five-membered heteroaryl ring)methylidenyl | e.g., 3,5-dimethyl-1H-pyrrol-2-yl | Selective VEGF (Flk-1) RTK inhibition. acs.org |

| Substituted benzylidenyl | Bulky groups on the phenyl ring | Selective EGF and Her-2 RTK inhibition. acs.org |

| Phenyl | 3-hydroxyphenyl | Potent anti-inflammatory activity. nih.govnih.gov |

The relative position of substituents on the indolin-2-one core and its appended groups can have a profound impact on biological activity. This includes both the placement of functional groups on the core aromatic ring and the linkage points between different parts of the molecule.

A study on the cytotoxicity of halogenated indolin-2-one derivatives against colon cancer cells highlighted the importance of the halogen's position. aip.org The results established that an indolin-2-one with a bromine atom at position 5 exhibited up to a four-fold improvement in cytotoxicity compared to a derivative with fluorine at the same position. Furthermore, the 5-bromo derivative exerted higher cytotoxicity than a derivative with bromine at position 7, underscoring that both the type of halogen and its location on the indolin-2-one ring are critical determinants of activity. aip.org

In the development of HIV-1 fusion inhibitors based on linked bisindole scaffolds, isomeric forms were examined. nih.gov A comparison of 5–5′, 6–6′, 5–6′, and 6–7′ linked bisindoles revealed that the linkage position was critical for activity. The 6–6′ linked scaffold was able to adopt the most compact shape, which appeared to conform better to the shape of the hydrophobic binding pocket of the target protein, gp41. In contrast, the 5–5′ isomer adopted more extended conformations and was the least active of the four isomers, demonstrating that positional isomerism directly influences the molecule's ability to achieve a bioactive conformation. nih.gov

Rational Design Strategies for Targeted Bioactivity

The development of indolin-2-one derivatives has increasingly moved towards rational design approaches to create molecules with high potency and selectivity for specific biological targets. These strategies often employ computational modeling and a deep understanding of the target's structure.

One successful approach involves using three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to build robust and reliable models. researchgate.net For the design of novel Tropomyosin receptor kinase (TRK) inhibitors, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models were developed. These models were then used to design new molecules with predicted biological activity superior to the most active compounds in the initial series. researchgate.net The newly designed molecules were subsequently screened using computational filters for drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before synthesis and testing. researchgate.net

Another example of rational design is the synthesis of 3-substituted-indolin-2-one derivatives as anti-inflammatory agents. nih.govmdpi.com By creating a library of nineteen derivatives with various substitutions on a phenyl ring at the C-3 position, researchers were able to identify key structural features required for activity. nih.govmdpi.com This systematic approach led to the selection of 3-(3-hydroxyphenyl)-indolin-2-one as the lead compound for its ability to inhibit nitric oxide production, a key inflammatory mediator. nih.govmdpi.com Further investigation into its mechanism revealed that it acts by inhibiting Akt, MAPK, and NF-κB signaling pathways, confirming that the rational placement of a hydroxyl group led to the desired targeted bioactivity. nih.govnih.gov

Stereochemical Influences on Pharmacological Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For indolin-2-one derivatives, both geometric and optical isomerism can significantly affect pharmacological activity.

The configuration of the double bond at the C-3 position in 3-ylideneindolin-2-ones results in geometric isomers (E/Z). The specific configuration can be determined using NMR spectroscopy by observing the chemical shifts of protons on the C-3 substituent. mdpi.com The biological activity of these isomers can differ substantially. For many kinase inhibitors based on this scaffold, the Z-isomer is often found to be the more active configuration, as it correctly orients the substituents for optimal interaction within the ATP binding pocket of the enzyme.

Chirality is also a critical factor. In a study investigating nature-inspired compounds, the significance of stereochemistry was explored for a series of isomers and derivatives. mdpi.com It was found that only the isomers with a specific stereoconfiguration, (5S, αS), displayed significant biological activity. The other diastereoisomers were largely inactive. mdpi.com This suggests that the biological target, or potentially a cellular uptake transporter, has a strict stereoselective requirement. Molecular modeling can shed light on these requirements, revealing how only one enantiomer can achieve the necessary interactions for efficient binding and subsequent biological effect. mdpi.com While stereochemistry might only subtly affect the binding to an isolated target protein for some compounds, it can lead to dramatic differences in cellular activity, suggesting that stereoselective uptake mechanisms are often responsible for the enhanced biological activity of the "natural" isomers. mdpi.com

Crystallographic Analysis of Indolin-2-one Derivatives

X-ray crystallography is a powerful tool for elucidating the three-dimensional structure of molecules and their complexes with biological macromolecules. This information is invaluable for understanding binding modes and guiding the rational design of more potent and selective inhibitors.

Crystallographic data for 3-substituted indolin-2-ones complexed with their target kinases provide a rationale for their mechanism of action, suggesting that these compounds often bind in the ATP binding pocket of the enzyme. acs.org The analysis of one such crystal structure revealed that the C-4′ position on a pyrrole ring attached at C-3 is positioned near the opening of the binding pocket and is exposed to the solvent. nih.gov This structural insight directly informed the rational design strategy to modify this position with hydrophilic groups to enhance solubility and biological activity. nih.gov

The crystal structure of 6-Hydroxy-3-(hydroxyimino)indolin-2-one, a related derivative, shows that the indolin-2-one system is nearly planar. iucr.org In the crystal lattice, the molecules are linked by a network of intermolecular N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds, forming a three-dimensional structure. This analysis of intermolecular interactions in the solid state can provide insights into the hydrogen bonding potential of the scaffold, which is crucial for its interaction with biological targets. iucr.org

Elucidation of Intermolecular Hydrogen Bonding Networks

The crystal structure of an analogue, 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, reveals a complex three-dimensional network established through intermolecular hydrogen bonds researchgate.net. These interactions are fundamental to the stability of the crystal packing. The indolin-2-one core possesses both a hydrogen bond donor (the N-H group of the lactam) and a hydrogen bond acceptor (the carbonyl C=O group). Furthermore, the 2-hydroxyethyl substituent introduces an additional hydroxyl group (-OH), which can act as both a hydrogen bond donor and acceptor.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···O=C | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |

| O-H···O=C | ~0.82 | ~1.8-2.0 | ~2.6-2.8 | ~160-180 |

| O-H···O-H | ~0.82 | ~1.9-2.1 | ~2.7-2.9 | ~150-170 |

| Note: The data in this table is illustrative and represents typical hydrogen bond geometries found in similar organic crystal structures. Precise data for 6-(2-Hydroxyethyl)indolin-2-one would require access to its specific crystallographic information file. |

Analysis of π-π Stacking Interactions

In the crystal lattice of 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, weak π-π interactions have been observed, contributing to the formation of the three-dimensional network researchgate.net. The geometry of these interactions is typically not a perfectly co-facial (sandwich) arrangement due to electrostatic repulsion between the electron clouds. Instead, a parallel-displaced or T-shaped arrangement is more common. In a parallel-displaced conformation, the aromatic rings are stacked in a staggered manner, which is energetically more favorable. The key parameters used to characterize π-π stacking are the centroid-to-centroid distance between the aromatic rings and the perpendicular distance between the planes of the rings.

| Interaction Type | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) | Dihedral Angle (°) |

| Parallel-Displaced π-π Stacking | ~3.5 - 4.0 | ~3.3 - 3.8 | < 10 |

| Note: The data presented is characteristic of π-π stacking interactions in similar heterocyclic compounds. The specific parameters for this compound would be determined from its single-crystal X-ray diffraction data. |

The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse π-π stacking interactions dictates the final, intricate three-dimensional arrangement of this compound molecules in the solid state. This detailed understanding of its supramolecular chemistry is foundational for predicting its material properties and for the design of new molecules with desired solid-state characteristics.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of a molecule.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-(2-Hydroxyethyl)indolin-2-one, one would expect to see distinct signals for the aromatic protons on the indolinone ring, the methylene (B1212753) protons of the ethyl group, the hydroxyl proton, the protons of the CH₂ group at position 3 of the indolinone ring, and the N-H proton of the lactam. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would be characteristic of this specific substitution pattern.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of different carbon environments. For this compound, distinct signals would be expected for each of the 10 carbon atoms, including the carbonyl carbon (C=O) of the lactam, the aromatic carbons, and the aliphatic carbons of the hydroxyethyl (B10761427) side chain.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals observed in the ¹³C NMR spectrum.

DOSY (Diffusion-Ordered Spectroscopy): This 2D NMR technique separates NMR signals based on the diffusion rates of molecules in solution. It can be used to confirm that all observed ¹H signals belong to a single molecular entity, thereby verifying the purity of the sample.

Expected ¹H and ¹³C NMR Data (Hypothetical)

Note: The following table is a hypothetical representation of expected data based on known chemical shift ranges for similar structures. Actual experimental data is not available.

¹H NMR (Proton) Expected Chemical Shift (ppm) ¹³C NMR (Carbon) Expected Chemical Shift (ppm) Aromatic CH (3) 6.7 - 7.2 C=O ~175-180 -CH₂- (ring, C3) ~3.5 Aromatic C (quaternary, 2) ~125-145 -CH₂-CH₂-OH ~2.8 Aromatic CH (3) ~110-125 -CH₂-CH₂-OH ~3.9 -CH₂- (ring, C3) ~35-40 -OH Variable -CH₂-CH₂-OH ~60-65 N-H ~8.0-9.0 -CH₂-CH₂-OH ~35-40